molecular formula C22H25NO6 B12463175 2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-ethoxyphenyl)amino]-5-oxopentanoate

2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-ethoxyphenyl)amino]-5-oxopentanoate

Cat. No.: B12463175
M. Wt: 399.4 g/mol
InChI Key: MMSWFVBCIAMBGF-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-ethoxyphenyl)carbamoyl]butanoate is an organic compound with a complex structure that includes both methoxy and ethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(4-ethoxyphenyl)carbamoyl]butanoate typically involves multiple steps. One common method includes the esterification of 3-methoxybenzoic acid with 2-oxoethyl 4-[(4-ethoxyphenyl)carbamoyl]butanoate under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-ethoxyphenyl)carbamoyl]butanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzoic acid, while reduction of the carbonyl group can produce 2-(3-methoxyphenyl)ethanol.

Scientific Research Applications

2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-ethoxyphenyl)carbamoyl]butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(4-ethoxyphenyl)carbamoyl]butanoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-ethoxyphenyl)carbamoyl]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 5-(4-ethoxyanilino)-5-oxopentanoate

InChI

InChI=1S/C22H25NO6/c1-3-28-18-12-10-17(11-13-18)23-21(25)8-5-9-22(26)29-15-20(24)16-6-4-7-19(14-16)27-2/h4,6-7,10-14H,3,5,8-9,15H2,1-2H3,(H,23,25)

InChI Key

MMSWFVBCIAMBGF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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